molecular formula C11H6BrNOS B8694712 8-Bromothiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-64-5

8-Bromothiopyrano[3,2-b]indol-4(5H)-one

Cat. No. B8694712
Key on ui cas rn: 61164-64-5
M. Wt: 280.14 g/mol
InChI Key: UUTHXLRZZHOYIR-UHFFFAOYSA-N
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Patent
US04092328

Procedure details

-- A solution of 8.04 g (0.04 mole) of thiopyrano[3,2-b]indol-4(5H)-one in 200 ml of acetic acid is treated dropwise with stirring at room temperature with 8.0 g (0.05 mole) of bromine. An immediate heavy precipitate formed. The mixture is concentrated to dryness and the solid residue suspended in 20 ml of pyridine and stirred for 10 minutes at 95°. The reaction mixture is poured onto ice, the solid is filtered and recrystallized from dimethylformamide, mp 334°-337° C.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.[Br:15]Br>C(O)(=O)C>[Br:15][C:10]1[CH:9]=[CH:8][C:7]2[NH:6][C:5]3[C:4](=[O:14])[CH:3]=[CH:2][S:1][C:13]=3[C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
8.04 g
Type
reactant
Smiles
S1C=CC(C=2NC=3C=CC=CC3C21)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes at 95°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate heavy precipitate formed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide, mp 334°-337° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC=2C3=C(NC2C=C1)C(C=CS3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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